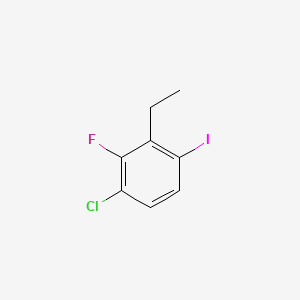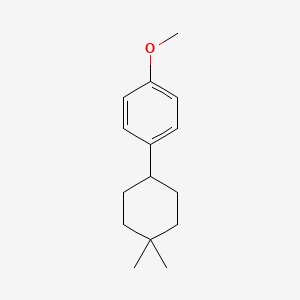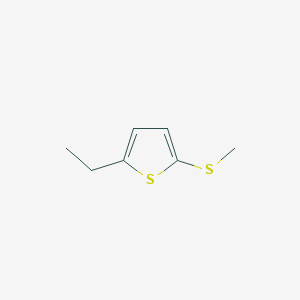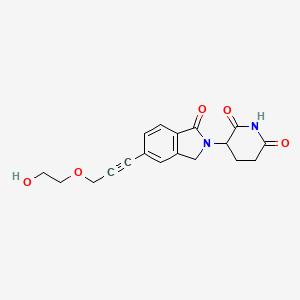
Phthalimidinoglutarimide-5'-propargyl-PEG1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a propargyl-PEG1 unit. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. The presence of the propargyl group allows for further functionalization, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then coupled with a propargyl-PEG1 unit through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can undergo various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmospheres for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Phthalimidinoglutarimide-5’-propargyl-PEG1-OH exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can participate in click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This allows for the precise attachment of the compound to various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-acid: A similar compound with a carboxylic acid group instead of a hydroxyl group.
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Another derivative with a different PEG linker length.
Uniqueness
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the propargyl group allows for further functionalization, while the PEG1 unit enhances solubility and biocompatibility .
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-[6-[3-(2-hydroxyethoxy)prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O5/c21-7-9-25-8-1-2-12-3-4-14-13(10-12)11-20(18(14)24)15-5-6-16(22)19-17(15)23/h3-4,10,15,21H,5-9,11H2,(H,19,22,23) |
InChI Key |
OMULUNBKNGMUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



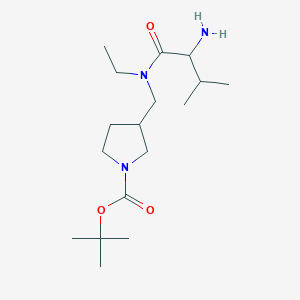

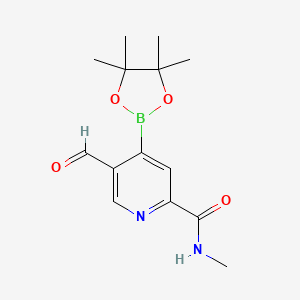
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
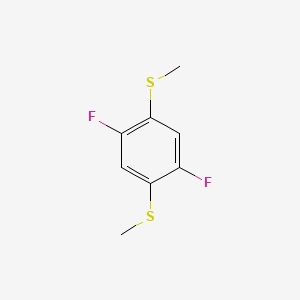
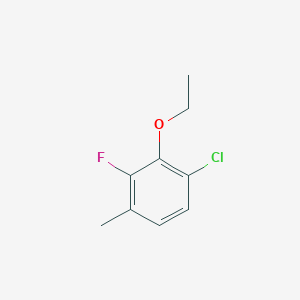
![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)

